N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 8-Methyl group: Likely influences steric effects and metabolic stability.
- N-(2-ethylphenyl)acetamide side chain: Contributes to lipophilicity and may affect binding affinity .
The molecular formula is C29H28N4O3 (MW: 480.6 g/mol), with a pyrimidoindole core common among TLR4 ligands and kinase inhibitors .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-4-21-7-5-6-8-24(21)31-26(34)17-33-25-14-9-19(2)15-23(25)27-28(33)29(35)32(18-30-27)16-20-10-12-22(36-3)13-11-20/h5-15,18H,4,16-17H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSZGVCLRBETTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The table below highlights structural variations among pyrimido[5,4-b]indole derivatives:
Key Observations :
- Electron-Donating Groups : Methoxy (target, ) increases solubility compared to halogens (e.g., chloro in ).
- Lipophilicity : The 2-ethylphenyl group in the target compound enhances lipophilicity relative to methyl or benzyl substituents .
- Steric Effects : Bulky groups (e.g., 2,4-dimethylphenyl in ) may hinder receptor binding.
Physicochemical Properties
- Solubility : Methoxy groups (target, ) improve aqueous solubility, whereas halogens (Cl, F) and alkyl chains (ethyl, methyl) reduce it .
- Molecular Weight : Ranges from 436.5 () to ~480.6 (target), impacting bioavailability and permeability.
- Synthetic Routes : Most analogs are synthesized via HATU-mediated coupling and purified via reverse-phase chromatography (e.g., ), suggesting shared methodologies for the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this compound, and how is reaction progress monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involving (i) formation of a pyrimidoindole intermediate and (ii) coupling with N-(2-ethylphenyl)acetamide derivatives. Reaction conditions often include polar aprotic solvents (e.g., DMF), bases (e.g., K₂CO₃), and room-temperature stirring. Progress is monitored using TLC (e.g., silica gel plates with UV visualization) .
- Key Considerations : Ensure anhydrous conditions to avoid side reactions. Intermediate purity is critical for high final yields.
Q. What analytical techniques are used to confirm the compound’s structural identity and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrimidoindole carbonyl at δ 170–175 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
- Data Interpretation : Cross-reference spectral data with analogous pyrimidoindole derivatives to resolve ambiguities.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid oral ingestion—seek immediate medical attention if exposed .
- Storage : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Optimization Strategies :
- Catalysis : Explore Pd-catalyzed cross-coupling for pyrimidoindole functionalization (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Screening : Test alternatives to DMF (e.g., acetonitrile, THF) to reduce side-product formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hrs to 2–4 hrs) while maintaining yield .
- Challenges : Scalability may require transitioning from batch to flow chemistry systems.
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Approach :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized protocols (IC₅₀ comparisons).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural Analogues : Synthesize derivatives (e.g., replacing 4-methoxybenzyl with halogenated groups) to isolate pharmacophore contributions .
- Case Study : Inconsistent cytotoxicity data may stem from variations in cell-line permeability or efflux pump activity.
Q. What computational tools are suitable for modeling this compound’s interactions with target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs.
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Validation : Compare computational results with experimental IC₅₀ values to refine models.
Q. How should researchers address batch-to-batch variability in compound purity during pharmacological studies?
- Solutions :
- Repurification : Use preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate >99% pure batches.
- Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability testing .
- Batch Documentation : Track synthetic parameters (e.g., catalyst lot, stirring speed) to identify variability sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
